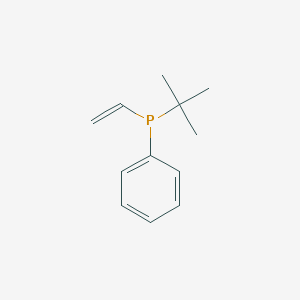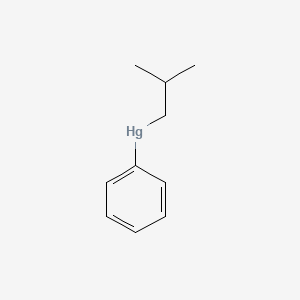
(2-Methylpropyl)(phenyl)mercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methylpropyl)(phenyl)mercury is an organomercury compound characterized by the presence of a phenyl group and a 2-methylpropyl group attached to a mercury atom. Organomercury compounds are known for their significant biological and chemical activities, often used in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylpropyl)(phenyl)mercury typically involves the reaction of phenylmercury chloride with 2-methylpropyl magnesium bromide (a Grignard reagent). The reaction is carried out in an anhydrous ether solvent under inert atmosphere conditions to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Methylpropyl)(phenyl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) compounds.
Reduction: It can be reduced to elemental mercury under specific conditions.
Substitution: The phenyl or 2-methylpropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Mercury(II) chloride or mercury(II) oxide.
Reduction: Elemental mercury.
Substitution: Various substituted organomercury compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2-Methylpropyl)(phenyl)mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its effects on biological systems, including its potential toxicity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (2-Methylpropyl)(phenyl)mercury exerts its effects involves the interaction of the mercury atom with various molecular targets. The compound can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. It can also interfere with enzymatic activities by binding to active sites or altering the structure of enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenylmercury acetate
- Methylmercury chloride
- Ethylmercury chloride
Comparison
(2-Methylpropyl)(phenyl)mercury is unique due to the presence of both a phenyl group and a 2-methylpropyl group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, toxicity, and reactivity profiles, making it suitable for specific applications where other organomercury compounds may not be as effective.
Eigenschaften
CAS-Nummer |
78226-07-0 |
|---|---|
Molekularformel |
C10H14Hg |
Molekulargewicht |
334.81 g/mol |
IUPAC-Name |
2-methylpropyl(phenyl)mercury |
InChI |
InChI=1S/C6H5.C4H9.Hg/c1-2-4-6-5-3-1;1-4(2)3;/h1-5H;4H,1H2,2-3H3; |
InChI-Schlüssel |
NCFPVCSYFYCERR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C[Hg]C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Dimethyl-3-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B14429648.png)
![5-[2-(4-Methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B14429655.png)
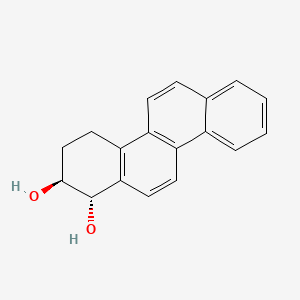
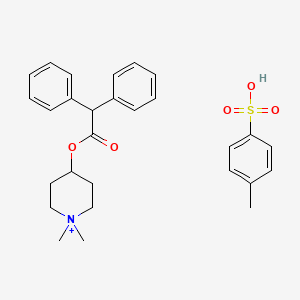
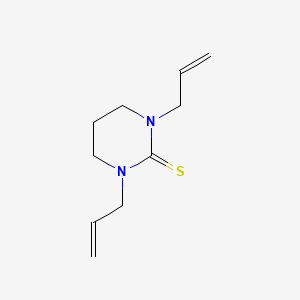

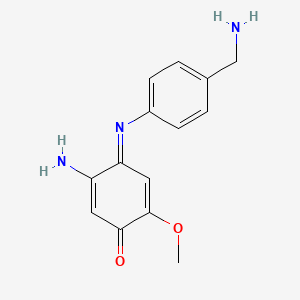
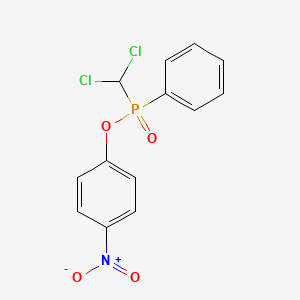
![[(Chloroethynyl)sulfanyl]benzene](/img/structure/B14429686.png)
![Benzenesulfonamide, N-[[(4,6-dimethoxy-1,3,5-triazin-2-yl)amino]carbonyl]-2-(pentafluoroethoxy)-](/img/structure/B14429688.png)

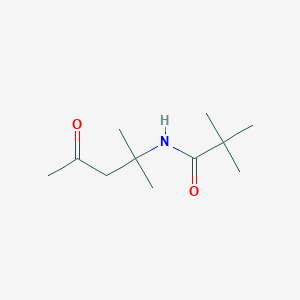
![Methyl 1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate](/img/structure/B14429698.png)
